1-But-3-ynyl-4-phenylpiperazine
Description
1-But-3-ynyl-4-phenylpiperazine is a piperazine derivative characterized by a phenyl group at the 4-position and a but-3-ynyl substituent at the 1-position of the piperazine ring. The but-3-ynyl group introduces a rigid triple bond, which may confer unique conformational and electronic properties compared to alkyl or aryl-substituted analogues.
The compound’s phenyl group contributes aromatic π-interactions in biological systems, while the butynyl chain may enhance lipophilicity and influence binding kinetics. Its molecular weight is approximately 230.3 g/mol (estimated), with a predicted logP of ~2.5, indicating moderate hydrophobicity.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-but-3-ynyl-4-phenylpiperazine |
InChI |
InChI=1S/C14H18N2/c1-2-3-9-15-10-12-16(13-11-15)14-7-5-4-6-8-14/h1,4-8H,3,9-13H2 |
InChI Key |
KUEQNDZQNVHEEI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Rigidity vs. Flexibility : The but-3-ynyl group in the target compound introduces conformational rigidity compared to flexible alkyl chains (e.g., methyl or ethyl in 5a/5b). This may enhance binding specificity in protein pockets, as seen in analogues with sterically stable conformations .
- Electronic Effects : The unsubstituted phenyl group in the target compound lacks the electron-withdrawing/donating substituents present in analogues like 3-CPP (3-chlorophenyl) or 4-MeOPP (4-methoxyphenyl). Such substitutions alter π-π stacking and hydrogen-bonding capabilities, impacting receptor affinity .
Physicochemical Properties
Key Observations :
- Physical State : Analogues with bulky substituents (e.g., benzyl in 4d) tend to be solids, while shorter alkyl chains (e.g., ethyl in 5b) yield liquids . The target compound’s physical state remains uncharacterized but may align with rigid analogues.
Antitumor and Receptor Binding Profiles
- Target Compound: No direct activity data is provided, but docking studies of similar piperazines suggest that rigidity (e.g., from triple bonds) may improve inhibitory effects by stabilizing protein-ligand interactions .
- Chlorophenyl Analogues (e.g., 3-CPP) : Exhibit enhanced cytotoxicity in tumor models, attributed to electron-withdrawing Cl groups strengthening receptor binding .
- Benzhydrylpiperazines (e.g., 7c) : Demonstrate antitumor activity via steric interactions with hydrophobic pockets .
Key Observations :
- The target’s unsubstituted phenyl group may reduce binding affinity compared to halogenated analogues but could mitigate metabolic instability associated with electron-withdrawing groups.
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